molecular formula C7H14ClO5P B13753711 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13753711
M. Wt: 244.61 g/mol
InChI Key: NEVYLEGGKWSMMH-UHFFFAOYSA-N
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Description

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is an organophosphorus compound that features a dioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a phosphorylating agent such as phosphorus oxychloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar phosphorylating agents and reaction conditions would be employed on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Bases: Triethylamine, pyridine.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.

    Hydrolysis Products: Phosphoric acid derivatives.

Scientific Research Applications

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as a phosphorylating agent in the synthesis of various organic compounds.

    Materials Science:

    Biological Studies: Investigated for its potential use in modifying biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane involves the formation of a phosphorylated intermediate. This intermediate can then react with various nucleophiles, leading to the formation of substituted phosphates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.

Uniqueness

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure, which can influence its reactivity and the types of reactions it can undergo. The presence of the dioxolane ring can also affect the compound’s stability and solubility properties.

Properties

Molecular Formula

C7H14ClO5P

Molecular Weight

244.61 g/mol

IUPAC Name

4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C7H14ClO5P/c1-7(2)11-4-6(13-7)5-12-14(8,9)10-3/h6H,4-5H2,1-3H3

InChI Key

NEVYLEGGKWSMMH-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COP(=O)(OC)Cl)C

Origin of Product

United States

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